N-[1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VPC-80051 involves a computer-aided drug discovery approach . The compound is prepared by targeting the RNA-binding domain of hnRNP A1 . Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for VPC-80051 are not widely documented.
Chemical Reactions Analysis
Types of Reactions
VPC-80051 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in VPC-80051.
Substitution: The compound can undergo substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions involving VPC-80051 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
VPC-80051 has several scientific research applications, including:
Mechanism of Action
VPC-80051 exerts its effects by directly interacting with the RNA-binding domain of hnRNP A1 . This interaction reduces the levels of AR-V7 messenger RNA in castration-resistant prostate cancer cell lines . The compound targets the splicing activity of hnRNP A1, which is involved in various cellular processes, including alternative pre-mRNA splicing, transcription, and nucleocytoplasmic shuttling .
Comparison with Similar Compounds
Similar Compounds
VPC-80051: The non-racemic form of VPC-80051 (racemate).
Other hnRNP A1 inhibitors: Compounds that target the RNA-binding domain of hnRNP A1.
Uniqueness
VPC-80051 (racemate) is unique due to its specific inhibition of hnRNP A1 splicing activity . This specificity makes it a valuable tool for studying the role of hnRNP A1 in various biological processes and diseases .
Properties
IUPAC Name |
N-[1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-9(10-6-7-12(17)13(18)8-10)19-16(22)15-11-4-2-3-5-14(11)20-21-15/h2-9H,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHNHGGJTMFAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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